

Technical Guide: Ammonium Iodate (CAS No. 13446-09-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium iodate

Cat. No.: B156991

[Get Quote](#)

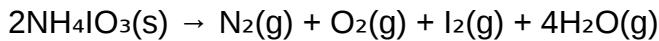
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium iodate (NH_4IO_3), identified by CAS number 13446-09-8, is an inorganic salt composed of the ammonium cation (NH_4^+) and the iodate anion (IO_3^-).^[1] It presents as a white crystalline powder.^[1] This compound is noteworthy for its dual chemical nature, possessing both a reducing component in the ammonium ion and a strong oxidizing component in the iodate ion.^[1] This characteristic makes it a subject of interest in various chemical and research applications, from its role as an oxidizing agent to its involvement in atmospheric science. This guide provides a comprehensive overview of the experimental data and protocols related to **ammonium iodate**.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **ammonium iodate** is presented in the table below.


Property	Value
Molecular Formula	NH_4IO_3
Molecular Weight	192.94 g/mol
Appearance	White crystalline powder
Melting Point	150 °C (decomposes) [1]
Density	3.309 g/cm ³
Solubility in Water	Sparingly soluble in cold water, moderately soluble in hot water. [1]
Magnetic Susceptibility (χ)	-62.3·10 ⁻⁶ cm ³ /mol

Data compiled from multiple sources.[\[1\]](#)

Ammonium iodate is a strong oxidizing agent and poses a fire and explosion risk when in contact with flammable materials such as sulfur, phosphorus, and metal powders.[\[1\]](#)

Thermal Decomposition

Ammonium iodate undergoes thermal decomposition at approximately 150 °C, breaking down into nitrogen gas, oxygen gas, iodine, and water.[\[1\]](#) The decomposition reaction is as follows:

This reaction is self-sustaining above 60 °C. However, in the presence of catalysts like potassium dichromate or copper(II) chloride, combustion can occur even at room temperature.
[\[1\]](#)

Experimental Protocols

Synthesis of Ammonium Iodate via Neutralization

A common method for the synthesis of **ammonium iodate** is the neutralization of iodic acid with ammonia.[\[1\]](#)

Materials:

- Iodic acid (HIO3)
- Ammonia solution (NH3)
- Distilled water
- Beakers
- Stirring rod
- pH indicator or pH meter
- Filtration apparatus (e.g., Büchner funnel, filter paper)
- Drying oven

Procedure:

- Prepare a solution of iodic acid by dissolving a known quantity in distilled water.
- Slowly add the ammonia solution to the iodic acid solution while continuously stirring.
- Monitor the pH of the solution. Continue adding ammonia until the solution is neutralized (pH ≈ 7).
- As the neutralization reaction proceeds, **ammonium iodate** will precipitate out of the solution due to its lower solubility.
- Collect the precipitated **ammonium iodate** by filtration.
- Wash the collected crystals with a small amount of cold distilled water to remove any soluble impurities.
- Dry the purified **ammonium iodate** crystals in a drying oven at a temperature below its decomposition point (e.g., 50-60 °C).

Purification by Recrystallization

Ammonium iodate can be further purified by recrystallization, leveraging its increased solubility in hot water.[\[1\]](#)

Materials:

- Crude **ammonium iodate**
- Distilled water
- Beakers
- Hot plate with magnetic stirrer
- Filter paper
- Ice bath

Procedure:

- In a beaker, add a minimal amount of distilled water to the crude **ammonium iodate**.
- Gently heat the mixture on a hot plate while stirring until all the **ammonium iodate** dissolves.
- If any insoluble impurities are present, perform a hot gravity filtration to remove them.
- Allow the hot, saturated solution to cool slowly to room temperature.
- Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold distilled water.
- Dry the crystals thoroughly.

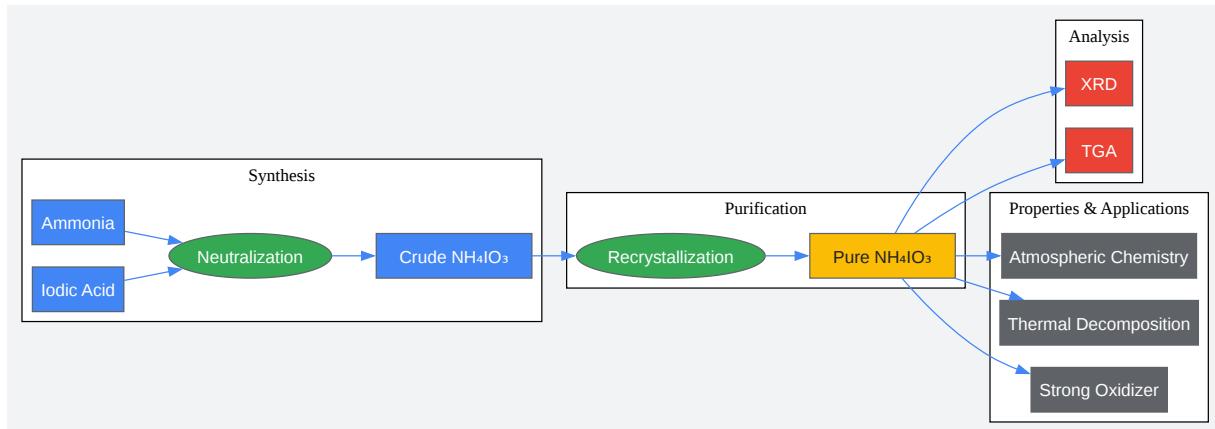
Analytical Characterization

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability and decomposition of **ammonium iodate**. A sample is heated at a controlled rate in an inert atmosphere, and the mass loss is recorded as a function of temperature. The resulting thermogram will show a significant mass loss around 150 °C, corresponding to its decomposition.

X-Ray Diffraction (XRD): XRD is used to confirm the crystalline structure of the synthesized **ammonium iodate**. The powdered sample is exposed to X-rays, and the diffraction pattern is recorded. The resulting diffractogram, showing peaks at specific 2θ angles, can be compared to a reference pattern for **ammonium iodate** to confirm its identity and purity.

Experimental Data and Applications

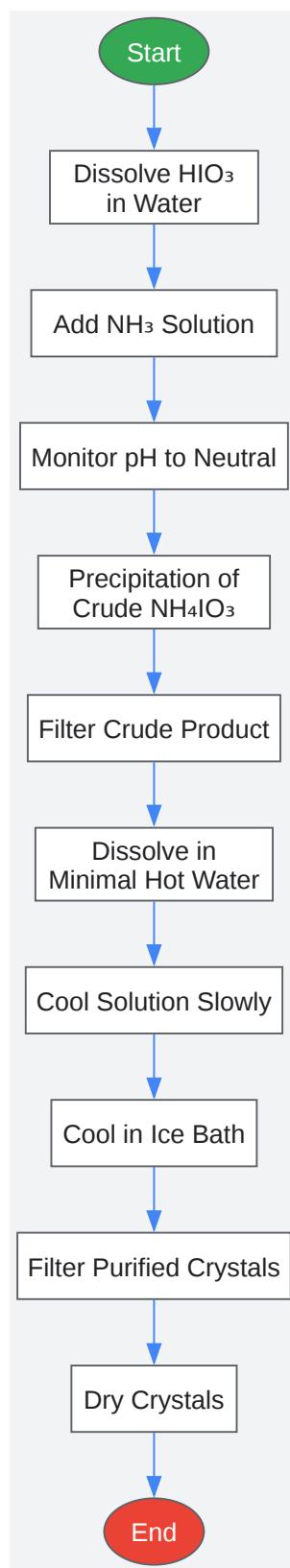
Antimicrobial Activity


While the broader class of quaternary ammonium compounds is known for antimicrobial properties, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for **ammonium iodate** against common bacterial strains like *Escherichia coli* and *Staphylococcus aureus*, are not readily available in published literature. The presumed mechanism of action is through its strong oxidizing properties, which can lead to damage of bacterial cell components.

Atmospheric Science: New Particle Formation

Ammonium and iodine-containing compounds play a role in atmospheric new particle formation (NPF), which is a significant source of cloud condensation nuclei. The photolysis of iodine-containing compounds can lead to the formation of iodine oxides, which are precursors to particle formation. Ammonia can stabilize these newly formed clusters, enhancing their growth.

Visualizations


Logical Relationship in Ammonium Iodate Chemistry

[Click to download full resolution via product page](#)

Caption: Synthesis, purification, analysis, and properties of **ammonium iodate**.

Experimental Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **ammonium iodate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ammonium iodate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Technical Guide: Ammonium Iodate (CAS No. 13446-09-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156991#cas-number-13446-09-8-experimental-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com